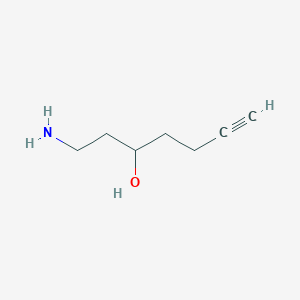

1-Aminohept-6-yn-3-ol

Description

1-Aminohept-6-yn-3-ol (CAS: 1565628-48-9) is a linear aliphatic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . Its structure features:

- An amino group (-NH₂) at position 1.

- A hydroxyl group (-OH) at position 3.

- A terminal alkyne (-C≡CH) at position 5.

This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical research. The compound’s hydrochloride salt (C₇H₁₄ClNO, MW: 163.65 g/mol) is also commercially available, offering enhanced solubility in polar solvents .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-aminohept-6-yn-3-ol |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-7(9)5-6-8/h1,7,9H,3-6,8H2 |

InChI Key |

PSIQTFJMRYGGKN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminohept-6-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of hept-6-yn-3-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Aminohept-6-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of hept-6-yn-3-one or hept-6-yn-3-al.

Reduction: Formation of hept-6-yn-3-amine or hept-6-yn-3-ol.

Substitution: Formation of various substituted amines and alcohols.

Scientific Research Applications

1-Aminohept-6-yn-3-ol finds applications in several scientific domains:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-aminohept-6-yn-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 1-Aminohept-6-yn-3-ol and selected analogs:

Physicochemical Properties

- Boiling Point and Stability: Data on boiling points are unavailable for most compounds, but the alkyne in this compound may reduce thermal stability compared to saturated analogs.

- Solubility :

The hydrochloride salt’s solubility in water is significantly higher (>100 mg/mL inferred) than the free base (<50 mg/mL in DMSO) .

Research Findings and Industrial Relevance

Structural Isomerism

- (1-Cyclopropylazetidin-3-yl)methanol shares the same molecular formula as this compound but exhibits divergent reactivity due to its cyclic structure. This highlights how isomerism impacts functional versatility .

Biological Activity

1-Aminohept-6-yn-3-ol (CAS Number: 1803605-29-9) is an organic compound characterized by its unique structural features, including a terminal alkyne and an amino group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₃O. Its structural characteristics contribute to its biological reactivity:

| Property | Value |

|---|---|

| Molecular Weight | 142.20 g/mol |

| Density | 0.90 g/cm³ |

| Boiling Point | 205 °C |

| Melting Point | Not available |

The presence of both an amino group and a terminal alkyne enhances its solubility and reactivity, making it suitable for various biochemical applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of bacteria and fungi. Research indicates that many amino alcohols exhibit potential against common pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 16 mg/mL | Staphylococcus aureus |

| 32 mg/mL | Escherichia coli |

This antimicrobial activity is attributed to the compound's ability to disrupt cellular processes in microorganisms, potentially through interactions with membrane proteins or enzymes.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral properties . Similar compounds have been evaluated for their efficacy against viral infections, with some showing significant inhibition of viral replication. The mechanism may involve interference with viral entry or replication processes within host cells.

Anticancer Potential

Recent research has explored the anticancer potential of this compound. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

Case Study:

In vitro studies on breast cancer cell lines (MCF7) revealed that treatment with derivatives of amino alcohols resulted in significant apoptosis induction:

| Treatment | IC50 Value (µM) | Effect on Cell Viability |

|---|---|---|

| This compound | 25 µM | Reduced by 60% |

This suggests that further investigation into the compound's mechanism of action could provide insights into its potential as a therapeutic agent.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can participate in hydrogen bonding, potentially inhibiting enzymes critical for microbial growth or cancer cell proliferation.

- Membrane Disruption : The alkyne functionality may enhance membrane permeability, leading to increased susceptibility of pathogens or cancer cells to therapeutic agents.

- Reactive Intermediate Formation : Upon metabolic activation, the compound may generate reactive intermediates that can covalently modify biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.